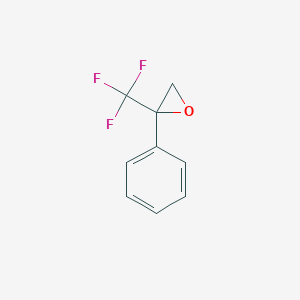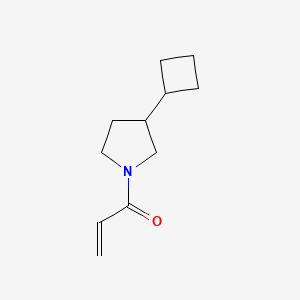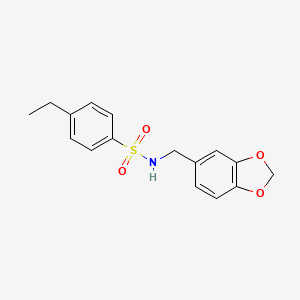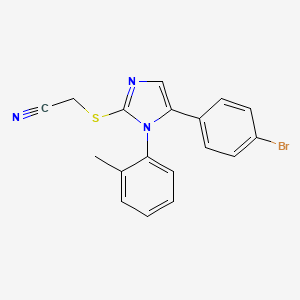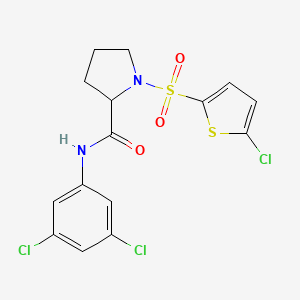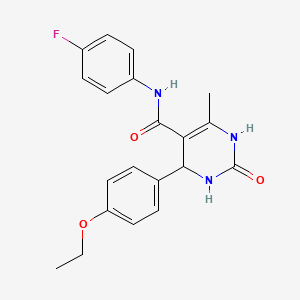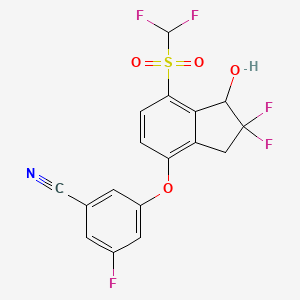
(Rac)-PT2399
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-PT2399 is a chemical compound that is widely used in scientific research for its ability to inhibit the growth of cancer cells. It is a potent inhibitor of the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in regulating cell metabolism and survival under low oxygen conditions.
Wissenschaftliche Forschungsanwendungen
(Rac)-PT2399 has been extensively used in scientific research to study the (Rac)-PT2399 pathway and its role in cancer cell growth. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer. Additionally, it has been used to study the effects of hypoxia on cell metabolism and survival. The compound has also been used in preclinical studies to evaluate its potential as a therapeutic agent for cancer treatment.
Wirkmechanismus
(Rac)-PT2399 inhibits the (Rac)-PT2399 pathway by targeting the protein factor inhibiting (Rac)-PT2399-1 (FIH-1). FIH-1 is an enzyme that regulates the activity of (Rac)-PT2399-1, which is a transcription factor that plays a crucial role in cell metabolism and survival under low oxygen conditions. By inhibiting FIH-1, (Rac)-PT2399 prevents the activation of (Rac)-PT2399-1 and reduces the growth and survival of cancer cells.
Biochemical and Physiological Effects:
(Rac)-PT2399 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits cell proliferation, induces cell death, and reduces the production of angiogenic factors, which are proteins that promote the growth of new blood vessels. Additionally, it alters cell metabolism and reduces the levels of glucose uptake and lactate production.
Vorteile Und Einschränkungen Für Laborexperimente
(Rac)-PT2399 has several advantages for lab experiments. It is a potent and selective inhibitor of the (Rac)-PT2399 pathway, making it a valuable tool for studying the role of (Rac)-PT2399 in cancer cell growth. It is also easily accessible from commercial sources and can be used in a variety of cell lines and animal models. However, there are some limitations to its use. It is a relatively new compound, and its long-term effects on cell viability and proliferation are not well understood. Additionally, its potency and selectivity may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for (Rac)-PT2399 research. One area of interest is the development of new analogs and derivatives of the compound with improved potency and selectivity. Additionally, the compound's potential as a therapeutic agent for cancer treatment is being explored in preclinical studies. Finally, the role of the (Rac)-PT2399 pathway in other diseases, such as cardiovascular and metabolic disorders, is an area of emerging research that may benefit from the use of (Rac)-PT2399.
Conclusion:
(Rac)-PT2399 is a valuable tool for scientific research on the (Rac)-PT2399 pathway and its role in cancer cell growth. It has several advantages for lab experiments and has been extensively used in preclinical studies. Its mechanism of action and biochemical and physiological effects are well understood, and its potential as a therapeutic agent for cancer treatment is being explored. Future research on the compound and its analogs may lead to new insights into the (Rac)-PT2399 pathway and the development of new cancer treatments.
Synthesemethoden
(Rac)-PT2399 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires expertise in organic chemistry. However, the compound can be obtained from commercial sources, making it easily accessible for scientific research.
Eigenschaften
IUPAC Name |
3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUSGDMIHGLCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F5NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Rac)-PT2399 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-methylbut-2-en-1-one](/img/structure/B2682656.png)
![[5-Amino-1-(benzenesulfonyl)pyrazol-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2682657.png)
![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2682658.png)
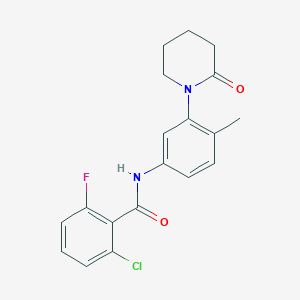
![4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2682661.png)
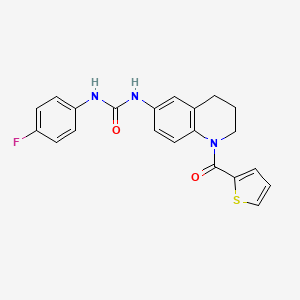
![5-Methyl-3-(2-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,2-oxazole-4-carboxamide](/img/structure/B2682663.png)

